2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol is a complex organic compound with the molecular formula C({12})H({20})O. It is a member of the tricyclic hydrocarbons, specifically derived from adamantane, and is known for its unique structural properties .
Preparation Methods
The synthesis of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives followed by selective oxidation to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic hydrogenation and controlled oxidation processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens using reagents like chlorine or bromine under specific conditions.
Scientific Research Applications
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is either utilized or modified by biological systems .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol include:
1,3-Dimethyltricyclo[3.3.1.1~3,7~]decane: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
2-Adamantanol: Shares the tricyclic structure but differs in the position and number of substituents, affecting its physical and chemical behavior.
Tricyclo[3.3.1.1~3,7~]decan-1-ol, acetate: An ester derivative with distinct reactivity due to the presence of the acetate group.
These comparisons highlight the uniqueness of 2-Ethyl-1,3-dimethyltricyclo[331
Properties
CAS No. |
388087-87-4 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethyladamantan-2-ol |
InChI |
InChI=1S/C14H24O/c1-4-14(15)12(2)6-10-5-11(7-12)9-13(14,3)8-10/h10-11,15H,4-9H2,1-3H3 |
InChI Key |
DWEJWCORWHNDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(CC3CC(C2)CC1(C3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.